molecular formula C20H11BrO5 B2422931 (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-76-3

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2422931
CAS RN: 622360-76-3
M. Wt: 411.207
InChI Key: BMLCFOLIWQVMAJ-ZDLGFXPLSA-N
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Description

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzofuran and furan, which are organic compounds commonly found in plants and animals. The synthesis of this compound has been a subject of interest for many researchers due to its potential use in drug development and other scientific research applications.

Scientific Research Applications

Synthesis and Microbial Communication Interference

The compound and its derivatives, such as 5-(bromomethylene)furan-2(5H)-ones, have been synthesized starting from commercial anhydrides. These compounds have been investigated for their ability to interfere with microbial communication, specifically in biofilm formation by Staphylococcus epidermidis, a pathogenic microorganism (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

Chemical Synthesis Strategies

A study focused on the efficient synthesis of furan-2-ylacetates using a "cyclization/dehydrogenation" strategy. This process involves cyclizations of 2-oxocycloalkane-1-carboxylate-derived 1,3-dicarbonyl dianions with various 1,2-dielectrophiles (Bellur & Langer, 2005).

Applications in Organic Chemistry

In another study, ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized. This compound demonstrated potential for biological action due to its high reactivity, with a focus on the introduction of a thiophene substituent to increase its promising qualities (Shipilovskikh & Rubtsov, 2014).

Antimicrobial Properties

Some derivatives, such as 2,5-disubstituted-4-thiazolidinone, have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains, showing significant biological activity (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).

Chemical Structure Analysis

Research involving (E)-13-(2-Bromophenyl)micheliolide, a related compound, provided insights into its crystal structure and molecular arrangement. This study is significant in understanding the molecular geometry and potential interactions of such compounds (Penthala, Bommagani, Janganati, Parkin, & Crooks, 2014).

Other Applications

Other studies have focused on the synthesis and characterization of various derivatives, exploring their potential applications in medicinal chemistry, organic synthesis, and material science. For instance, research on palladium complexes with ligands derived from these compounds revealed their catalytic activity in the arylation of furan and related derivatives (Karaca, Gürbüz, Özdemir, Doucet, Şahin, Büyükgüngör, & Çetinkaya, 2015).

properties

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLCFOLIWQVMAJ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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